molecular formula C10H15NO2S B8274116 N-methyl-3-(phenylsulfonyl)propylamine

N-methyl-3-(phenylsulfonyl)propylamine

Cat. No. B8274116
M. Wt: 213.30 g/mol
InChI Key: WBGOREVQYAZQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05278148

Procedure details

25.5 g (71.9 mmol) of 3-(phenylsulfonyl)-1-propanol-4-methylbenzenesulfonate [see H. O. Fong et al., Can. J. Chem., 57, 1206 (1979)]were dissolved in 45 ml of methylamine and stirred for 24 hours at 80° and 1000 kpa. Thereafter, the methylamine was evaporated under reduced pressure, the residue was poured into ice-water and extracted with methylene chloride. The methylene chloride extracts were dried over potassium carbonate and evaporated under reduced pressure, whereby there were obtained 14.1 g of N-methyl-3-(phenylsulfonyl)propylamine as an oil, MS: 214 (M+H)+.
Name
3-(phenylsulfonyl)-1-propanol 4-methylbenzenesulfonate
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][CH2:11][CH2:12]O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC1C=CC(S([O-])(=O)=O)=CC=1.[CH3:25][NH2:26]>>[CH3:25][NH:26][CH2:12][CH2:11][CH2:10][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8] |f:0.1|

Inputs

Step One
Name
3-(phenylsulfonyl)-1-propanol 4-methylbenzenesulfonate
Quantity
25.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the methylamine was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride extracts were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNCCCS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.